N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide
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Description
N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a hydrazine derivative and has been synthesized through various methods. The aim of
Scientific Research Applications
Conformational Restriction and Bioactive Analogue Synthesis
Cyclopropane rings are utilized to restrict the conformation of biologically active compounds, enhancing activity and investigating bioactive conformations. The synthesis of conformationally restricted analogues of histamine demonstrates the cyclopropane ring's utility in creating compounds with improved activity profiles due to their rigid structures, potentially leading to novel therapeutic agents (Kazuta, Matsuda, & Shuto, 2002).
Chiral Synthesis and Stereochemical Control
The synthesis of chiral bicyclic bis-lactam components for controlled self-assembly in hydrogen-bonded arrays showcases the cyclopropane-containing compound's role in constructing complex molecular architectures with high stereochemical control. This application is crucial for developing materials and molecules with specific optical properties, which can be used in various fields including drug discovery, catalysis, and nanotechnology (Brienne et al., 1997).
Metal Complexes and Catalysis
Cyclopropane derivatives are investigated for their ligational properties in metal complexes, demonstrating their potential in catalysis and material science. The ability of these compounds to form stable complexes with metals such as copper can be harnessed in the development of new catalysts and materials for industrial applications, including separation technologies and catalytic processes (Shah, 2016).
Cyclopropanation and Ring Expansion Reactions
The utility of cyclopropene derivatives in cyclopropanation and C-H insertion reactions offers a versatile approach to synthesizing complex heterocyclic and carbocyclic structures. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the introduction of cyclopropane rings can lead to compounds with enhanced biological activity and stability (Archambeau, Miege, Meyer, & Cossy, 2015).
Antimicrobial and Antioxidant Studies
The synthesis of cyclopropane-containing compounds and their evaluation for antimicrobial and antioxidant activities highlight the potential of these molecules in developing new therapeutic agents. The ability of these compounds to exhibit significant activity against various bacterial and fungal strains, as well as their antioxidant properties, suggests their utility in addressing resistance issues and oxidative stress-related diseases (Raghavendra et al., 2016).
Properties
IUPAC Name |
N-cyclopropyl-N'-[(E)-(4-ethoxyphenyl)methylideneamino]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-20-12-7-3-10(4-8-12)9-15-17-14(19)13(18)16-11-5-6-11/h3-4,7-9,11H,2,5-6H2,1H3,(H,16,18)(H,17,19)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSCALDHONQRNY-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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